molecular formula C18H18ClN3O3S2 B2667412 N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide CAS No. 850910-02-0

N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2667412
CAS No.: 850910-02-0
M. Wt: 423.93
InChI Key: XVAQQONKSLIYLL-ZZEZOPTASA-N
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Description

N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a chloro and ethyl group, and a benzamide moiety with a dimethylsulfamoyl group. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole coreThe resulting intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions to yield the final product .

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the sulfonamide group.

    Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylsulfamoyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAQQONKSLIYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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